molecular formula C24H26N2O2 B3020662 3-(1H-benzimidazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one CAS No. 896370-39-1

3-(1H-benzimidazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one

Cat. No. B3020662
CAS RN: 896370-39-1
M. Wt: 374.484
InChI Key: DDQXELHKBSPERR-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in drug discovery .


Synthesis Analysis

While specific synthesis information for “3-(1H-benzimidazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one” is not available, benzimidazole derivatives are often synthesized through nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

Benzimidazole derivatives typically have a planar structure, with the benzimidazole core being planar . The exact molecular structure would depend on the specific substituents attached to the benzimidazole core.


Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions would depend on the substituents present on the benzimidazole core.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. They are generally stable under normal conditions .

Scientific Research Applications

Antioxidant Activity

Benzimidazole derivatives, including our compound of interest, have demonstrated antioxidant potential. Researchers have evaluated their ability to scavenge free radicals and protect cells from oxidative stress. The following assays are commonly used to assess antioxidant activity:

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various microorganisms. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests are commonly used to determine its effectiveness against bacterial and yeast strains. Notably, it has shown activity against:

Pharmacological Investigations

Beyond antioxidant and antimicrobial properties, pharmacological investigations explore other potential effects, such as anti-inflammatory, anticancer, or neuroprotective activities. These studies involve in vitro and in vivo experiments.

Mechanism of Action

Target of Action

The primary target of the compound 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage.

Mode of Action

It is believed to interact with its target, the serine/threonine-protein kinase chk1, leading to changes in the protein’s activity . This interaction could potentially alter the cell cycle progression and DNA repair mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA repair, given the role of its target, the Serine/threonine-protein kinase Chk1 . The downstream effects of these alterations could include changes in cell proliferation and survival.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with the Serine/threonine-protein kinase Chk1 . Potential effects could include alterations in cell cycle progression, DNA repair mechanisms, and ultimately, cell survival.

Safety and Hazards

Benzimidazole derivatives can have varying levels of toxicity. Some may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Future Directions

Benzimidazole derivatives are a promising area of research in drug discovery due to their wide range of biological activities. Future research may focus on designing and synthesizing new benzimidazole derivatives with improved biological activity and safety profiles .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-ditert-butylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-23(2,3)15-11-14-12-16(21-25-18-9-7-8-10-19(18)26-21)22(27)28-20(14)17(13-15)24(4,5)6/h7-13H,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQXELHKBSPERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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